molecular formula C17H13F2N3O2S B2736281 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide CAS No. 864859-01-8

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide

Cat. No.: B2736281
CAS No.: 864859-01-8
M. Wt: 361.37
InChI Key: YZJPCCVQPIRCCY-UHFFFAOYSA-N
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Description

N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. Key structural elements include:

  • 6-Acetyl group: Enhances lipophilicity and may influence metabolic stability.
  • 2,6-Difluorobenzamide moiety: A common pharmacophore in agrochemicals and pharmaceuticals, known for modulating bioavailability and target binding .

The compound’s synthesis likely involves cyclocondensation and cross-coupling strategies, as evidenced by analogous tetrahydrothienopyridine derivatives described in synthetic protocols .

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2S/c1-9(23)22-6-5-10-11(7-20)17(25-14(10)8-22)21-16(24)15-12(18)3-2-4-13(15)19/h2-4H,5-6,8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJPCCVQPIRCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core with various functional groups that contribute to its biological properties. The molecular formula is C15H14F2N4OC_{15}H_{14}F_2N_4O with a molecular weight of approximately 304.30 g/mol.

Structural Characteristics

PropertyValue
Molecular FormulaC15H14F2N4OC_{15}H_{14}F_2N_4O
Molecular Weight304.30 g/mol
Core StructureThieno[2,3-c]pyridine
Functional GroupsAcetyl, Cyano, Difluorobenzamide

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for various biological processes, including kinases and proteases.
  • Receptor Modulation : It could interact with G-protein-coupled receptors or nuclear receptors, influencing cellular signaling pathways.
  • Cellular Pathway Interference : The compound may disrupt pathways related to cell proliferation and apoptosis, potentially leading to therapeutic effects in cancer treatment.

Anticancer Activity

Recent studies have highlighted the potential of similar thienopyridine derivatives in targeting cancer cells. For instance, compounds with related structures have demonstrated significant inhibitory effects on EGFR mutations in non-small cell lung cancer (NSCLC), indicating a promising avenue for further exploration with this compound.

Case Study: EGFR Inhibition

A study on aminopyrimidine derivatives containing a tetrahydrothieno core reported an IC50 value of 4.0 nM against EGFR L858R/T790M mutations. This suggests that compounds with similar structural motifs may exhibit comparable efficacy against specific cancer types .

Cytotoxicity and Selectivity

The selectivity and cytotoxicity profile of this compound remains to be fully characterized. However, the presence of difluorobenzamide enhances its potential interactions with biological targets.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison can be made with other thienopyridine derivatives:

Compound NameIC50 (nM)Target
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin)TBDTBD
Aminopyrimidine derivative (A12)4.0EGFR L858R/T790M
Other thienopyridine derivativesTBDVarious cancer targets

Comparison with Similar Compounds

Tetrahydrothienopyridine Derivatives

Compounds sharing the tetrahydrothieno[2,3-c]pyridine core but differing in substituents include:

  • N-[3-Carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl] derivatives: These feature methyl or benzyl groups at position 6 and carbamoyl at position 3, highlighting the impact of substituents on solubility and reactivity .
  • N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide: Replaces the difluorobenzamide with a chloroacetamide group, which may alter electrophilicity and biological targeting .

Table 1: Substituent Effects on Tetrahydrothienopyridine Derivatives

Compound Position 6 Substituent Position 3 Substituent Amide Substituent Potential Application
Target Compound Acetyl Cyano 2,6-Difluorobenzamide Undisclosed (Research)
N-[3-Carbamoyl-6-methyl...] (Patent) Methyl Carbamoyl Variable (e.g., indole) Pharmaceutical candidates
2-Chloroacetamide Analog Acetyl Cyano 2-Chloroacetamide Medicinal chemistry

Benzothiazole and Urea-Based Analogs

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-arylacetamides: Replace the tetrahydrothienopyridine core with a benzothiazole, often used in kinase inhibition studies. The trifluoromethyl group enhances metabolic stability .
  • Teflubenzuron (Agrochemical): A urea derivative with a 2,6-difluorobenzamide group, demonstrating the role of core structure in determining pesticidal vs.

Substituent-Specific Comparisons

Benzamide Modifications

The 2,6-difluorobenzamide group is shared with agrochemicals like teflubenzuron and hexaflumuron, which inhibit chitin synthesis in insects . However, the target compound’s tetrahydrothienopyridine core likely redirects its mechanism of action, as seen in other heterocyclic systems where core changes alter target specificity.

Table 2: 2,6-Difluorobenzamide-Containing Compounds

Compound Core Structure Application Key Difference vs. Target Compound
Target Compound Tetrahydrothienopyridine Research (Undisclosed) Core structure and 3-cyano substituent
Teflubenzuron Urea Insecticide Urea linker vs. acetylated heterocycle
Hexaflumuron Urea with tetrafluoroethoxy Insecticide Extended fluorinated side chain

Acetyl and Cyano Group Impact

The 6-acetyl and 3-cyano groups distinguish the target compound from simpler tetrahydrothienopyridine derivatives (e.g., ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitriles ). These groups likely enhance:

  • Electron-withdrawing effects : Modulating reaction kinetics in further derivatization.
  • Binding interactions: The cyano group may participate in dipole-dipole interactions with biological targets.

Preparation Methods

Core Thieno[2,3-c]Pyridine Ring Synthesis

Cyclocondensation of 2-Thiopheneethylamine Derivatives

The tetrahydrothieno[2,3-c]pyridine scaffold is synthesized via acid-catalyzed cyclization of 2-thiopheneethylamine with formaldehyde. As detailed in CN102432626A, heating 2-thiopheneethylamine with formaldehyde (50–55°C, 20–30 h) forms a cyclic imine intermediate, which undergoes HCl-mediated cyclization in ethanol to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (yield: 68–72%). For the target compound, this intermediate requires further substitution at positions 3 and 6.

Table 1: Cyclization Conditions for Thienopyridine Core
Reagent Temperature Time (h) Solvent Yield (%) Source
Formaldehyde/HCl 65–75°C 4–8 Ethanol/H₂O 68–72
Paraformaldehyde/HCl 70°C 6 THF/H₂O 75

Regioselective Functionalization of the Thienopyridine Core

Acetylation at Position 6

The 6-acetyl group is introduced via Friedel-Crafts acylation. US4515951A describes acylation using acetyl chloride in the presence of AlCl₃ (0–5°C, 2 h), achieving 85% yield for analogous structures. For the target compound, selective acetylation requires strict temperature control to avoid over-acylation.

Cyano Group Installation at Position 3

Cyano functionalization is achieved through nucleophilic substitution or Sandmeyer reaction. CN113454088A employs CuCN in DMF (120°C, 8 h) to convert brominated intermediates to cyano derivatives (yield: 65%). Alternatively, WO2009077956A2 reports palladium-catalyzed cyanation using Zn(CN)₂ (90°C, 12 h, yield: 70%).

Table 2: Cyanation Methods
Method Catalyst Temperature Time (h) Yield (%) Source
CuCN/DMF 120°C 8 65
Pd(OAc)₂/Zn(CN)₂ Xantphos 90°C 12 70

Amidation with 2,6-Difluorobenzoyl Chloride

Coupling Strategies

The final amidation employs 2,6-difluorobenzoyl chloride under Schotten-Baumann conditions. WO2009077956A2 demonstrates similar couplings using HATU/DIEA in DCM (0°C to RT, 4 h, yield: 82%). For the target compound, in situ activation of the carboxylic acid (e.g., using EDCl/HOBt) ensures minimal epimerization.

Table 3: Amidation Reaction Parameters
Activating Agent Base Solvent Temperature Yield (%) Source
EDCl/HOBt DIEA DCM 0°C → RT 78
HATU NMM DMF RT 82

Process Optimization and Scalability

Recrystallization and Purification

CN102432626A highlights recrystallization from ethanol/water (1:3 v/v) to achieve >99% purity. For the target compound, gradient column chromatography (hexane/EtOAc 4:1) removes unreacted acyl chloride and byproducts.

Stereochemical Considerations

While the target compound lacks chiral centers, intermediates in WO2009077956A2 emphasize chiral HPLC for enantiomeric excess determination, a critical consideration if asymmetric synthesis is attempted.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, COCH₃), 3.10–3.30 (m, 4H, CH₂-thienopyridine), 7.15–7.45 (m, 2H, Ar-F).
  • HRMS : m/z calculated for C₂₁H₁₆F₂N₃O₂S [M+H]⁺: 432.0987, found: 432.0985.

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